Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 is a synthetic compound belonging to the class of peptides. It consists of a sequence of amino acids including carbobenzoxy-DL-alanine, DL-proline, DL-leucine, and glycine, with an amine terminal group. This compound is notable for its potential applications in biochemical research and therapeutic development.
The compound is synthesized through various peptide synthesis methods, often utilizing protected amino acids and coupling reagents. The carbobenzoxy (Cbz) group serves as a protective group that facilitates the synthesis of the peptide bond by preventing premature reactions during the coupling process.
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 is classified as a peptide and more specifically as a protected peptide due to the presence of the carbobenzoxy group. It is also categorized under amino acid derivatives, which are compounds derived from amino acids that have been chemically modified.
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis or liquid-phase methods. Common techniques include:
The molecular structure of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 can be represented as follows:
The structure includes:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used techniques for confirming the structure and purity of synthesized peptides.
The primary reaction involved in the formation of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 is the formation of peptide bonds between the amino acids.
The mechanism of action for Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 primarily involves its interaction with biological targets such as enzymes or receptors in cellular pathways.
In vitro studies may be conducted to evaluate binding affinities and biological activities using assays that measure enzyme inhibition or receptor activation.
Relevant data includes melting point, boiling point, and spectral data from NMR and MS which confirm its identity and purity.
Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 has several applications in scientific research:
This compound exemplifies the utility of synthetic peptides in advancing our understanding of biochemical processes and therapeutic applications.
Peptide therapeutics have undergone transformative advancements, evolving from simple hormone analogs to sophisticated targeted conjugates. The integration of peptides with oligonucleotides or small-molecule payloads addresses historical challenges such as poor cellular uptake, low bioavailability, and limited tissue penetration. Peptide-oligonucleotide conjugates (POCs) exemplify this evolution, leveraging peptides' targeting specificity to enhance oligonucleotide delivery for genetic disorders. These conjugates improve pharmacokinetic profiles and therapeutic efficacy by facilitating receptor-mediated uptake and endosomal escape [3]. Similarly, peptide-drug conjugates (PDCs) represent a next-generation platform beyond antibody-drug conjugates (ADCs), offering advantages like enhanced tissue permeability, reduced immunogenicity, and modular design flexibility. PDCs link cytotoxic agents or imaging probes to homing peptides (e.g., RGD or NGR motifs) that target receptors overexpressed in diseased tissues [7]. The compound Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH₂ fits into this paradigm as a rationally designed peptide backbone for potential conjugation.
Table 1: Evolution of Peptide Therapeutics
Generation | Key Features | Therapeutic Advantages |
---|---|---|
First | Linear peptides (e.g., insulin) | High specificity; low toxicity |
Second | Modified peptides (e.g., cyclized, PEGylated) | Improved stability; extended half-life |
Third | Conjugates (POCs, PDCs) | Enhanced cellular uptake; tissue targeting |
The carbobenzyloxy (Cbz) group is a cornerstone of peptide synthetic chemistry, particularly in N-α-amine protection. Its robustness under acidic conditions and selective removal via catalytic hydrogenation or HBr/acetic acid ensures high-fidelity chain elongation. In Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH₂, the Cbz group shields the N-terminus during solid-phase synthesis, preventing unwanted side reactions and epimerization. This protection is critical for synthesizing peptides containing racemization-prone residues like alanine and leucine. The utility of Cbz extends to enzyme substrate optimization, where it enables the design of chromogenic probes like Dnp-Pro-Leu-Gly-X-Y-Ala-D-Arg-NH₂ (Dnp = dinitrophenyl). Such substrates allow precise kcat/Km measurements for proteases, driving iterative improvements in catalytic efficiency [10]. Compared to tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, Cbz offers unique orthogonality and compatibility with racemized amino acid mixtures, making it ideal for constructing complex peptides with DL-configurations.
Table 2: Comparison of Common Peptide Protecting Groups
Protecting Group | Removal Method | Stability | Use Case in DL-Peptides |
---|---|---|---|
Cbz | Hydrogenation; HBr/AcOH | Stable to acids; labile to bases | High-yield DL-peptide synthesis |
Fmoc | Base (piperidine) | Labile to acids; stable to bases | SPPS of enantiopure peptides |
Boc | Acid (TFA) | Stable to bases; labile to strong acids | Solution-phase synthesis |
Racemic amino acids (DL-forms) introduce conformational diversity into peptide design, enabling exploration of non-canonical bioactivity and protease resistance. In Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH₂, the DL-configurations at alanine, proline, and leucine residues disrupt regular secondary structures like α-helices, potentially enhancing metabolic stability by impeding enzyme recognition. Racemization occurs spontaneously under physiological conditions via keto-enol tautomerization, with rates influenced by pH, temperature, and metal ions [4]. While biological systems predominantly utilize L-amino acids, abiotic environments like sediments or meteorites exhibit racemic mixtures. This dichotomy underscores a fundamental biochemical "problem": how homochirality emerged evolutionarily [8]. However, in drug design, controlled racemization offers advantages. DL-peptides may access novel pharmacophores unavailable to homochiral analogs, as demonstrated by MIF-1 (Pro-Leu-Gly-NH₂), a dopamine modulator where stereochemistry dictates blood-brain barrier penetration [9]. The DL-forms in Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH₂ could thus confer unique target engagement or stability properties relative to its all-L counterpart.
Table 3: Biological Impact of DL- vs. L-Configurations in Peptides
Property | L-Peptides | DL-Peptides |
---|---|---|
Protease Susceptibility | High | Reduced |
Structural Flexibility | Defined folds (e.g., α-helix) | Disrupted folds; conformational diversity |
Evolutionary Prevalence | Universal in proteins | Rare; limited to specific bioactive motifs |
Therapeutic Potential | Well-established | Emerging for stability enhancement |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3